molecular formula C16H12N2OS2 B12157615 3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 313984-65-5

3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12157615
CAS No.: 313984-65-5
M. Wt: 312.4 g/mol
InChI Key: DTCONVUMFNKVFF-UVTDQMKNSA-N
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Description

3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidin-4-one core substituted at position 3 with a benzyl group and at position 5 with a 4-pyridylmethylene moiety. The 4-pyridyl substituent distinguishes it from other arylidene derivatives by introducing a basic nitrogen atom, which may influence solubility, electronic properties, and target binding .

Properties

CAS No.

313984-65-5

Molecular Formula

C16H12N2OS2

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12N2OS2/c19-15-14(10-12-6-8-17-9-7-12)21-16(20)18(15)11-13-4-2-1-3-5-13/h1-10H,11H2/b14-10-

InChI Key

DTCONVUMFNKVFF-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=NC=C3)SC2=S

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of benzylamine, 4-pyridinecarboxaldehyde, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding thiazolidine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted thiazolidinones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines. A study involving benzilic acid-based thiazolidinone derivatives demonstrated that specific compounds exhibited high inhibition rates against leukemia (84.19% inhibition) and CNS cancer cell lines (72.11% inhibition) . The structure of 3-benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one suggests it may possess similar or enhanced anticancer properties due to its unique substituents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolidinone derivatives can exhibit potent activity against various bacterial strains. For example, a related study found that thiazolidinone compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . The presence of the pyridine ring in 3-benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one may enhance its interaction with microbial targets.

Case Studies and Research Findings

StudyFocusKey Findings
Güzel-Akdemir et al. (2021)Anticancer ActivitySignificant inhibition against leukemia and CNS cancer cell lines; potential for further development as anticancer agents .
PMC5940965 (2018)Antimicrobial ActivityThiazolidinone derivatives showed potent activity against various bacterial strains; suggests similar potential for 3-benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one .
A2B ChemChemical PropertiesDetailed chemical characterization; supports ongoing research into biological applications .

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituents at positions 3 and 4. Key analogues include:

Compound Name R3 R5 Notable Features Reference
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxo-thiazolidin-4-one Morpholino 4-Hydroxy-3-methoxybenzylidene High yield (88%), potent kinase inhibition (DYRK1A IC50 = 0.028 µM)
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-thiazolidin-4-one H 4-Chlorobenzylidene Antialgal activity (IC50 = 1.3 µM)
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-3-piperazinyl-2-thioxo-thiazolidin-4-one Piperazinyl 1,3-Benzodioxol-5-ylmethylene High melting point (>260°C), moderate cell proliferation inhibition
(5Z)-3-Benzyl-5-(2-thienylmethylene)-2-thioxo-thiazolidin-4-one Benzyl 2-Thienylmethylene Crystallographic C-H···S interactions (d = 2.51 Å)
Target Compound Benzyl 4-Pyridylmethylene Hypothesized enhanced solubility and kinase affinity due to pyridyl nitrogen
  • Substituent Impact: Aromatic vs. N-Alkylation at R3: The benzyl group at R3 may enhance lipophilicity and membrane permeability relative to morpholino or piperazinyl groups, which are more polar .

Physicochemical Properties

  • Melting Points : Compounds with rigid R5 groups (e.g., 1,3-benzodioxol-5-yl) exhibit higher melting points (>260°C) compared to flexible substituents (e.g., allyl, 251–253°C) . The 4-pyridylmethylene group may confer intermediate melting behavior due to moderate planarity.
  • Lipophilicity (logP) : Halogenated derivatives (e.g., 4-bromo, logP ≈ 3.5) are more lipophilic than hydroxylated or pyridyl-containing analogues, which likely have lower logP values (~2.5–3.0) .

Biological Activity

3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic properties based on recent research findings.

  • Molecular Formula : C17H14N2OS2
  • Molecular Weight : 326.4 g/mol
  • IUPAC Name : (5Z)-3-benzyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • CAS Number : 82158-60-9

Antimicrobial Activity

Research indicates that thiazolidinones, including 3-benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one, exhibit significant antimicrobial properties. A study evaluated various derivatives of thiazolidinones and found that some displayed high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure of the benzyl unit and the sulfur linker were shown to significantly influence antibacterial efficacy.

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro studies demonstrated selective antifungal activity against Candida species, with minimal activity against bacterial strains . The Minimum Inhibitory Concentration (MIC) values for several derivatives were comparable to established antifungal agents like fluconazole and clotrimazole. For instance, derivatives with halogen substitutions on the aryl ring exhibited enhanced antifungal activity with MIC values ranging from 4–8 μg/mL against various Candida strains .

The exact mechanism of action for 3-benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully elucidated; however, it is believed to interact with specific enzymes and receptors. This interaction may inhibit key biological pathways involved in microbial growth and survival . The thiazolidinone core structure plays a crucial role in binding affinity and specificity towards these molecular targets.

Case Studies

  • Antibacterial Evaluation : A series of thiazolidinone derivatives were synthesized and tested for antibacterial activity. Among them, some exhibited higher potency than traditional antibiotics like norfloxacin and ciprofloxacin .
  • Antifungal Selectivity : In a comparative study of thiazolidinones against fungal pathogens, compounds with specific substitutions showed promising selectivity towards Candida spp., indicating potential for therapeutic applications in treating fungal infections .

Data Tables

CompoundActivity TypeMIC (μg/mL)Reference
3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-oneAntibacterial32
3-Benzyl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-oneAntifungal (C. albicans)8
Derivative with Cl at para positionAntifungal (C. glabrata)4

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